1-(2,3-Dimethylphenyl)piperazine hydrochloride 1-(2,3-Dimethylphenyl)piperazine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1203-64-1
VCID: VC20949834
InChI: InChI=1S/C12H18N2.ClH/c1-10-4-3-5-12(11(10)2)14-8-6-13-7-9-14;/h3-5,13H,6-9H2,1-2H3;1H
SMILES: CC1=C(C(=CC=C1)N2CCNCC2)C.Cl
Molecular Formula: C12H19ClN2
Molecular Weight: 226.74 g/mol

1-(2,3-Dimethylphenyl)piperazine hydrochloride

CAS No.: 1203-64-1

Cat. No.: VC20949834

Molecular Formula: C12H19ClN2

Molecular Weight: 226.74 g/mol

* For research use only. Not for human or veterinary use.

1-(2,3-Dimethylphenyl)piperazine hydrochloride - 1203-64-1

Specification

CAS No. 1203-64-1
Molecular Formula C12H19ClN2
Molecular Weight 226.74 g/mol
IUPAC Name 1-(2,3-dimethylphenyl)piperazine;hydrochloride
Standard InChI InChI=1S/C12H18N2.ClH/c1-10-4-3-5-12(11(10)2)14-8-6-13-7-9-14;/h3-5,13H,6-9H2,1-2H3;1H
Standard InChI Key SHOLVQVIKRVCGQ-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)N2CCNCC2)C.Cl
Canonical SMILES CC1=C(C(=CC=C1)N2CCNCC2)C.Cl

Introduction

Chemical Identity and Properties

1-(2,3-Dimethylphenyl)piperazine hydrochloride is a piperazine derivative characterized by a 2,3-dimethylphenyl group at the first position of the piperazine ring, with the molecule existing as a hydrochloride salt. The compound's basic structural features include a six-membered piperazine ring connected to an aromatic ring with two methyl substituents at positions 2 and 3.

Chemical Identifiers

There appears to be some variation in reported CAS numbers for this compound in the scientific literature. The following table summarizes the key identifiers:

ParameterValue
CAS Registry Numbers1203-64-1, 80836-96-0
Molecular FormulaC₁₂H₁₉ClN₂
Molecular Weight226.74 g/mol
EINECS213-794-0
IUPAC Name1-(2,3-dimethylphenyl)piperazine hydrochloride
Common Synonyms1-(2,3-Xylyl)piperazine monohydrochloride
N-(2,3-Dimethylphenyl)-piperazine monohydrochloride

Physical and Chemical Properties

The compound possesses distinct physical and chemical characteristics that are important for its handling, storage, and applications in research settings:

PropertyValue
Physical StateWhite to off-white crystalline powder
Melting Point>300°C (literature)
Boiling Point95-97°C at 0.2 mm Hg
Flash Point156.1°C
Density0.999 g/cm³
Refractive Index1.537
SolubilitySoluble in DMSO and methanol; slightly soluble in water
StabilityStable under normal temperature and pressure
Storage ConditionsRoom temperature, away from moisture; cool and dark place recommended
The parent compound (free base) 1-(2,3-Dimethylphenyl)piperazine without the hydrochloride salt has different properties, including a molecular weight of 190.28 g/mol and exists as a viscous liquid at room temperature .

Molecular Structure and Characteristics

The molecular structure of 1-(2,3-Dimethylphenyl)piperazine hydrochloride consists of a piperazine ring with a 2,3-dimethylphenyl substituent at one nitrogen atom, while the other nitrogen is protonated with a hydrochloride counterion.

Structural Features

The piperazine ring in this compound typically adopts a chair conformation, which is the most stable configuration for six-membered rings. The connection between the piperazine and the 2,3-dimethylphenyl group allows for some rotational freedom, influencing the compound's three-dimensional structure and potential interactions with biological targets.

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) data provides valuable information about the structural confirmation of the compound. The following table summarizes key NMR data derived from studies on the parent compound and related derivatives:

TypeChemical Shifts and Assignments
¹H NMRAromatic region: 6.92-7.12 ppm (dimethylphenyl group)
Piperazine protons: 3.05-4.03 ppm
Methyl groups: 2.29-2.30 ppm
¹³C NMRAromatic carbons: 116.8-153.8 ppm
Piperazine carbons: 47.9-51.7 ppm
Methyl carbons: 13.9, 20.6 ppm
The spectroscopic data confirms the structure with the characteristic signals for the dimethylphenyl group and the piperazine ring .

Synthesis Methods

Several synthetic routes have been developed for the preparation of 1-(2,3-Dimethylphenyl)piperazine hydrochloride, with variations depending on the specific application and scale of production.

General Synthetic Approaches

The synthesis typically involves the reaction of piperazine with a dimethylphenyl halide or its derivatives, followed by salt formation with hydrochloric acid. The general reaction pathway can be summarized as:

  • Coupling of piperazine with 2,3-dimethylphenyl halide under appropriate conditions

  • Purification of the free base intermediate

  • Treatment with hydrochloric acid to form the hydrochloride salt

  • Recrystallization to obtain the pure compound

Pharmacological Activity

1-(2,3-Dimethylphenyl)piperazine hydrochloride has demonstrated several potentially significant pharmacological activities, primarily related to its interactions with neurotransmitter systems.

Receptor Interactions

The compound has been investigated for its interactions with various neurotransmitter receptors:

Receptor TypeInteraction TypePotential Effects
Serotonin (5-HT)AntagonistModulation of mood and anxiety-related behaviors
DopaminePossible modulatorEffects on reward pathways and locomotor activity
Research indicates that the compound may function as a serotonin receptor antagonist, with potential implications for mood regulation and anxiety management.

Neuropharmacological Effects

Studies suggest that 1-(2,3-Dimethylphenyl)piperazine hydrochloride may influence various neuropharmacological processes:

Applications in Research

The unique structural and pharmacological properties of 1-(2,3-Dimethylphenyl)piperazine hydrochloride make it valuable for various research applications.

Neuroscience Research

In neuroscience, the compound has been utilized to:

  • Study serotonergic neurotransmission mechanisms

  • Investigate the neurobiological basis of anxiety and mood disorders

  • Examine structure-activity relationships among piperazine derivatives

  • Develop novel pharmacological tools for neurotransmitter system research

Medicinal Chemistry Applications

Within medicinal chemistry, 1-(2,3-Dimethylphenyl)piperazine hydrochloride serves as:

  • A structural scaffold for the development of novel CNS-active compounds

  • A reference compound for structure-activity relationship studies

  • A building block for synthesizing more complex molecules with potential therapeutic applications

  • A tool for understanding the influence of dimethylphenyl substitution on biological activity
    The compound also features in research examining the effects of structural modifications on biological activity, with various derivatives being synthesized and evaluated for enhanced or altered pharmacological profiles.

Related Compounds and Structural Analogs

Several compounds share structural similarities with 1-(2,3-Dimethylphenyl)piperazine hydrochloride, each with unique characteristics that provide insight into structure-activity relationships.

Isomeric and Related Piperazines

The following table presents key related compounds and their distinctive features:

CompoundStructural DifferenceNotable Characteristics
1-(2,4-Dimethylphenyl)piperazineDifferent methyl positions (2,4 vs 2,3)Potentially different receptor binding profile
1-(2,5-Dimethylphenyl)piperazineDifferent methyl positions (2,5 vs 2,3)Alternative substitution pattern studied in comparative analyses
1-(3,4-Dimethylphenyl)piperazineDifferent methyl positions (3,4 vs 2,3)Altered electronic distribution on the aromatic ring
1-(2,3-Dichlorophenyl)piperazineChlorine instead of methyl groupsDifferent electronic properties and potential biological activities
Studies on these related compounds allow researchers to understand how subtle structural changes affect biological activity and physicochemical properties .

Market and Availability

1-(2,3-Dimethylphenyl)piperazine hydrochloride is commercially available from various chemical suppliers and research reagent companies.

Package SizeTypical Use
5gSmall-scale research
25gStandard laboratory research
100gLarger research projects
500gIndustrial research or production
1kgLarge-scale applications
Many suppliers offer this compound with purity specifications typically ≥95% .

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